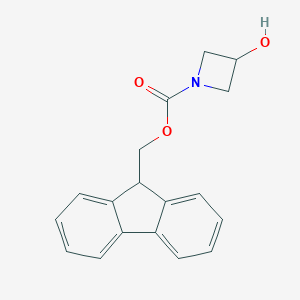

(9H-芴-9-基)甲基-3-羟基氮杂环丁烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of protecting groups and reaction conditions. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid involves bromofluorination, reduction, ring closure, and protecting group removal steps . Similarly, the synthesis of blue emissive functionalized 9,9-disubstituted fluorene derivatives is achieved through a Lewis acid mediated reaction, indicating the importance of catalysts in the synthesis of fluorene compounds .

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by the presence of a fluorene core, which can be functionalized at various positions to yield different derivatives. The structure of the compounds in the context of the provided papers was confirmed using single crystal XRD, which is a powerful technique for determining the arrangement of atoms within a crystal .

Chemical Reactions Analysis

The chemical reactions involving fluorene derivatives and azetidine-based compounds are complex and can follow multiple pathways. For example, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with isatin imines involves a plausible mechanism with a propargyl cation and a fluorene-9-spiroazitidine intermediate . This indicates that the reactivity of such compounds can lead to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives include their photophysical properties such as absorption, solvatochromism, emission, Stokes shift, and quantum yields. These properties are significant for applications in materials science, particularly for compounds that are blue emissive in nature . The electron-withdrawing effects of substituents on the fluorene core can also influence the release of carboxylic acids from resin-bound linkers, as seen in the synthesis of 9-hydroxy-9-(4-carboxyphenyl)fluorene .

科学研究应用

代谢羟基和羧基官能化

药物分子中烷基部分的羟基和羧基官能化是一种常见的代谢途径,它改变了药物化合物的疏水性质,导致药理活性发生变化。这种官能化可能导致药理活性的减弱、保留或丧失。重要的是,一些羟基代谢物与其母体药物的活性相当,并被开发成酯前药,而某些羧基代谢物保持其活性并被开发成药物本身。这强调了官能化在修饰药物疗效和开发新的治疗剂中的潜力(El-Haj & Ahmed, 2020).

具有生物学意义的合成程序

具有胍部分的化合物(例如2-胍基苯并恶唑)的合成说明了化学修饰在增强生物活性的应用。这些合成程序旨在开发具有潜在治疗应用的化合物,突出了化学合成在药物发现和开发中的作用。这种方法提供了一条途径,可以创建具有修饰的生物活性的药效团,证明了化学结构对治疗潜力的影响(Rosales-Hernández等人,2022年).

个性化医疗中的氟化化合物

氟化嘧啶(如5-氟尿嘧啶)在癌症治疗中的开发和应用突出了化学修饰在增强药物特异性和功效中的作用。这些化合物通过抑制关键酶和掺入RNA和DNA等机制,展示了化学修饰在个性化医疗时代的潜力。这展示了氟原子的战略性掺入以提高药物性能并满足特定的治疗需求(Gmeiner, 2020).

生物质衍生的乙酰丙酸在药物合成中的应用

完全来自生物质的乙酰丙酸代表了一种环保且经济高效的药物合成原料。其衍生物被用于合成各种化学品,展示了生物质衍生化合物在医药中的多功能性和潜力。这种方法不仅突出了可持续资源在药物开发中的作用,还强调了官能团在提高药物合成效率和降低生产成本中的重要性(Zhang等人,2021年).

安全和危害

属性

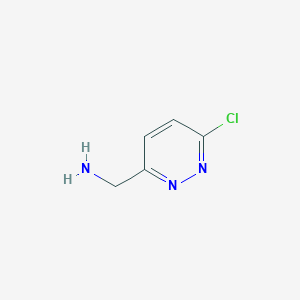

IUPAC Name |

9H-fluoren-9-ylmethyl 3-hydroxyazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-12-9-19(10-12)18(21)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20H,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEMQXJRXHCWDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650147 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | |

CAS RN |

886510-13-0 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl 3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)

![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)

![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)

![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)